

1-Benzylpiperidine-4-carbaldehyde molecular weight and formula

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Compound of Interest

Compound Name: **1-Benzylpiperidine-4-carbaldehyde**

Cat. No.: **B018396**

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An In-depth Technical Guide to **1-Benzylpiperidine-4-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Benzylpiperidine-4-carbaldehyde**, including its molecular formula and weight. It also details its role as a key intermediate in pharmaceutical synthesis and outlines common experimental protocols for its preparation.

Core Compound Data

1-Benzylpiperidine-4-carbaldehyde is a substituted piperidine derivative with significant applications in organic synthesis. It is primarily recognized as a crucial building block in the production of various pharmaceutical compounds.

Property	Value	Citations
Molecular Formula	C13H17NO	[1] [2] [3] [4]
Molecular Weight	203.28 g/mol	[1] [2] [3]
Appearance	Clear colorless to pale yellow liquid or light brown clear oil	[2] [3] [4]
CAS Number	22065-85-6	[1] [2] [3]
Density	1.026 g/mL at 25 °C	[2]
Boiling Point	315.4 °C at 760 mmHg	[2]
Melting Point	145-149 °C	[2] [5]
Flash Point	>230 °F (>110 °C)	[2]
Refractive Index	n _{20/D} 1.537	[2]
Solubility	Slightly soluble in Acetone, Chloroform, Dichloromethane, and DMSO.	[2] [5]
Storage Conditions	Inert atmosphere, store in freezer under -20°C.	[2] [5]

Synonyms: 1-Benzyl-4-formylpiperidine, N-Benzyl-4-formylpiperidine, 1-(Phenylmethyl)-4-piperidinecarboxaldehyde.[\[1\]](#)[\[3\]](#)

Experimental Protocols: Synthesis of 1-Benzylpiperidine-4-carbaldehyde

Two common methods for the synthesis of **1-Benzylpiperidine-4-carbaldehyde** are detailed below.

Method 1: Reduction of an Ester using Diisobutylaluminum Hydride (DIBAL-H)

This method involves the reduction of an ethyl carboxylate precursor.

Procedure:

- Dissolve ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene.[6]
- Cool the solution to -78°C.[6]
- Add 1.5M diisobutylaluminum hydride in toluene (28 ml, 0.042 mol) to the solution.[6]
- Stir the mixture at -78°C for 1 hour.[6]
- Quench the reaction with 150 ml of methanol and remove the dry ice bath.[6]
- Allow the mixture to stir for 2 hours at room temperature.[6]
- Filter the mixture through diatomaceous earth (Celite®) and wash with methanol.[6]
- Concentrate the filtrate to dryness to yield the product.[6]

This procedure yields approximately 6.91 g (92%) of **1-benzylpiperidine-4-carbaldehyde**, which can be used directly or further purified by vacuum distillation.[6]

Method 2: Oxidation of an Alcohol using a TEMPO-based System

This method utilizes the oxidation of the corresponding alcohol to the aldehyde.[7]

Procedure:

- Take (1-benzyl-4-piperidyl)methanol as the starting material.[7]
- The oxidation is carried out using a system composed of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, and sodium bromide.[7]
- The reaction is performed in a solvent such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF), with dichloromethane being preferred.[7]
- The molar ratio of TEMPO to the starting alcohol can range from 1:50 to 1:500.[7]

- The molar ratio of sodium periodate to the alcohol is between 1:1 and 1.5:1.[7]
- The molar ratio of sodium bromide to the alcohol is between 1:7 and 1:9.[7]

This method is noted for its high yield and product purity, making it suitable for industrial-scale production.[7]

Applications in Pharmaceutical Synthesis

1-Benzylpiperidine-4-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical agents. Its aldehyde functional group allows for a range of subsequent chemical transformations.

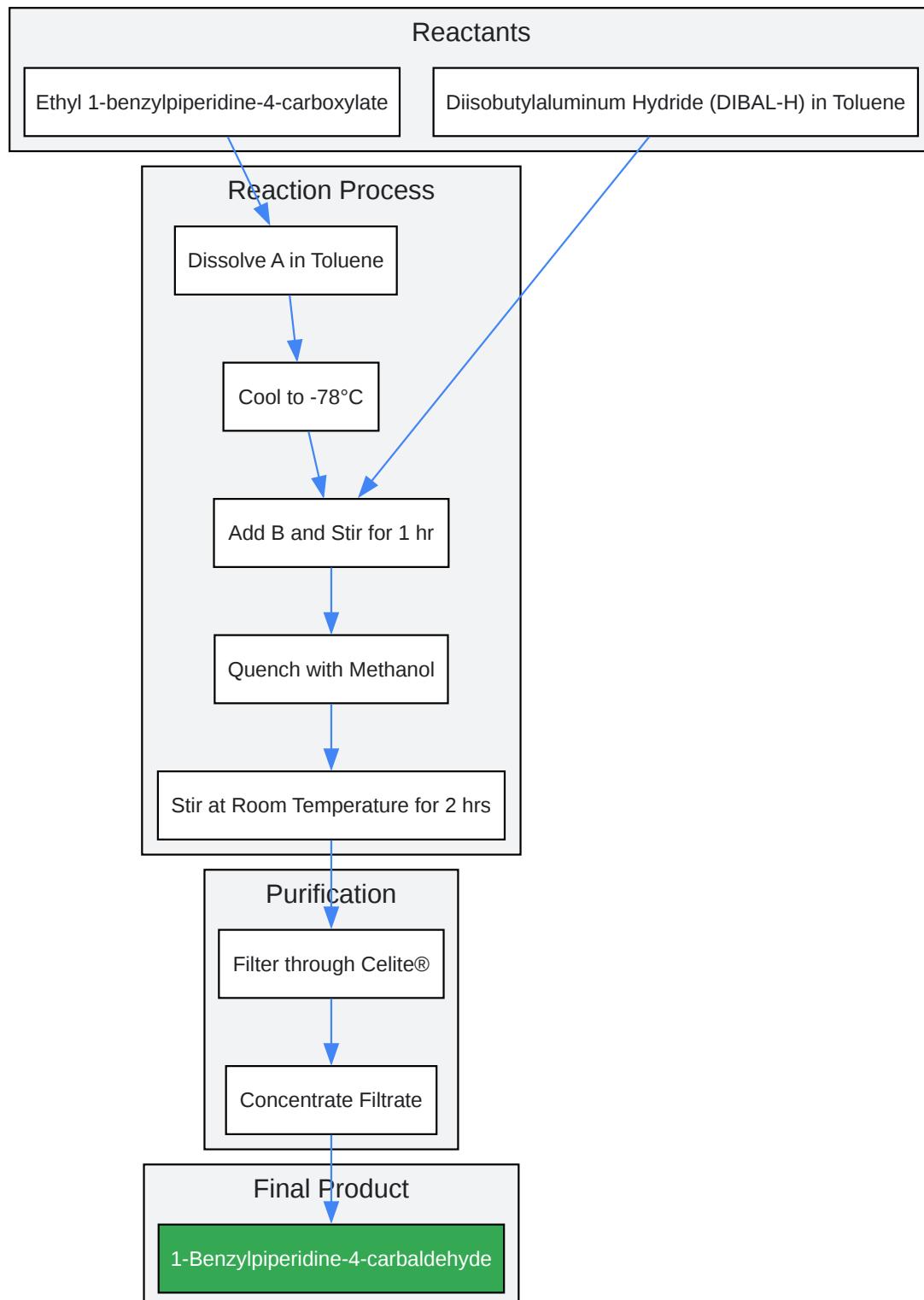
It is notably used in the synthesis of Donepezil, a medication used for the treatment of Alzheimer's disease.[7] It also serves as a reactant for:

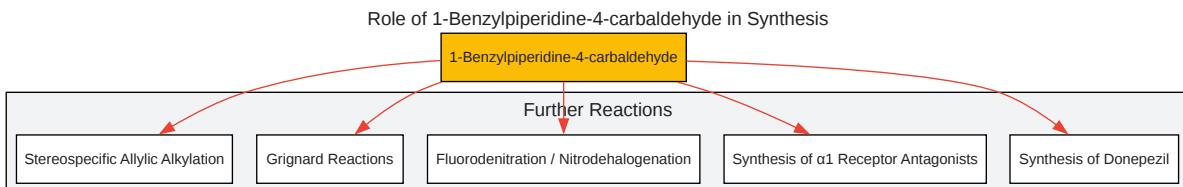
- Stereospecific allylic alkylation.[5]
- Reactions with Grignard reagents.[5]
- Fluorodenitrations and nitrodehalogenations for preparing labeled PET ligands.[5]
- The synthesis of selective α 1 receptor antagonists.[5]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis of **1-Benzylpiperidine-4-carbaldehyde** and its role as a chemical intermediate.

Workflow for the Synthesis of 1-Benzylpiperidine-4-carbaldehyde (Method 1)





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